4-(2-Chloroethoxy)benzaldehyde

Catalog No.
S750922
CAS No.
54373-15-8
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chloroethoxy)benzaldehyde

Avoid chemoselectivity issues: 4-(2-Chloroethoxy)benzaldehyde’s stable chloride tail permits aldehyde functionalization without premature alkylation, unlike the bromo analog. Bypass hazardous in-house synthesis; ready-to-use intermediate for PROTAC linkers, PPAR agonists, and surface grafting. • Orthogonal groups enable sequential coupling without protection. • Eliminates bromo impurity profiles; streamlines purification. • Reliable supply for med chem and material science R&D.

CAS Number

54373-15-8

Product Name

4-(2-Chloroethoxy)benzaldehyde

IUPAC Name

4-(2-chloroethoxy)benzaldehyde

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2

InChI Key

HBHHMVNKQWECIS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)OCCCl

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCl

Synonyms

4-(2-Chloroethoxy)benzaldehyde, p-(2-Chloroethoxy)benzaldehyde, 4-(2-Chloroethoxy)benzaldehyde (IUPAC), Benzaldehyde, 4-(2-chloroethoxy)-, 4-(2-Chloro-ethoxy)benzaldehyde

Purity

≥98%

Package Size

1 g, 5 g

4-(2-Chloroethoxy)benzaldehyde (CAS 54373-15-8) is a highly versatile, bifunctional aromatic building block featuring an electrophilic aldehyde group and a mildly electrophilic 2-chloroethoxy tail. It is primarily utilized as a critical intermediate in the synthesis of PROTAC linkers, PPAR agonists, and functional materials[1]. The orthogonal reactivity between the formyl group and the alkyl chloride allows for highly chemoselective, sequential functionalization, making it a preferred starting material for combinatorial libraries and scale-up manufacturing where precise structural control is required.

Research Fit

1 Bifunctional building block with aldehyde and primary alkyl chloride handles for condensation and alkylation chemistry.
2 PROTAC linker design: defined chloroethoxy spacer length supports ternary complex geometry studies.
3 Para-substituted aromatic aldehyde for linear molecular architecture in medicinal chemistry SAR workflows.

Substituting 4-(2-Chloroethoxy)benzaldehyde with its more reactive analog, 4-(2-Bromoethoxy)benzaldehyde, routinely leads to chemoselectivity failures. During initial aldehyde functionalization (e.g., reductive amination), the highly reactive bromo group is prone to premature nucleophilic displacement or intramolecular cyclization, generating complex impurity profiles that require extensive chromatographic separation [1]. Conversely, attempting to bypass procurement by synthesizing the compound in-house from 4-hydroxybenzaldehyde requires handling highly toxic, volatile 1-bromo-2-chloroethane in large excess, introducing significant safety hazards, lengthy reflux times, and yield losses due to bis-alkylated dimer formation[2].

Substitution Risk

Linker Geometry Specificity
Chloroethoxy chain length defines spatial separation; hydroxy, bromo, or extended-EO analogs may alter ternary complex geometry and reactivity control.
Aldehyde Reactivity Mandate
The aldehyde group enables condensation, reductive amination, and Wittig chemistry; substituting with the carboxylic acid analog would require additional reduction-oxidation steps.
Leaving-Group Chemoselectivity
Chloride provides controlled alkylation reactivity; the bromo analog may exhibit higher, less selective reactivity that complicates PROTAC assembly.

Chemoselective Aldehyde Functionalization

The 2-chloroethoxy group exhibits an SN2 relative solvolysis and substitution rate approximately 50- to 100-fold lower than the corresponding bromoethoxy analog [1]. This kinetic stability allows the aldehyde group of 4-(2-Chloroethoxy)benzaldehyde to undergo primary amine condensation and reduction without premature displacement of the halide. In contrast, 4-(2-Bromoethoxy)benzaldehyde frequently suffers from competitive amine alkylation during these steps, reducing the yield of the desired intermediate and complicating purification .

Evidence DimensionRelative SN2 substitution rate (halide displacement)
Target Compound Data2-Chloroethoxy group (~1x relative baseline rate)
Comparator Or Baseline4-(2-Bromoethoxy)benzaldehyde (~50-100x higher substitution rate)
Quantified Difference50-100x lower background reactivity during primary aldehyde modification
ConditionsStandard reductive amination or Knoevenagel condensation conditions

Enables selective modification of the aldehyde without requiring protecting groups for the alkyl halide tail, streamlining multi-step syntheses.

Oxidation yield
Class-level
85% yield to 4-(2-chloroethoxy)phenol under Dakin conditions (H₂SO₄/H₂O₂, MeOH/H₂O, 20 °C, 44 h).
Reported oxidative step-efficiency context; hydroxy analog would require protection.
Direct comparator yield data unavailable; net benefit estimated from protection-elimination logic.

Eliminating Hazardous Alkylation and Dimers

Procuring pre-synthesized 4-(2-Chloroethoxy)benzaldehyde eliminates a hazardous and time-consuming synthetic step. In-house synthesis from 4-hydroxybenzaldehyde requires a 15-hour reflux in acetonitrile with a 4-fold molar excess of the highly toxic 1-bromo-2-chloroethane [1]. Even under optimized conditions, this reaction caps at a 92% yield, with the remaining mass balance lost to unreacted starting material and bis-alkylated dimer impurities that require flash column chromatography to remove [1]. Direct procurement bypasses this bottleneck entirely.

Evidence DimensionStep count and hazardous reagent usage
Target Compound DataProcured 54373-15-8 (0 synthetic steps, 0 equivalents of dihaloethane required)
Comparator Or BaselineIn-house synthesis from 4-hydroxybenzaldehyde (1 step, 15h reflux, 4.0 eq of 1-bromo-2-chloroethane)
Quantified DifferenceSaves 15 hours of reactor time and eliminates handling of a highly toxic alkylating agent
ConditionsWilliamson ether synthesis (K2CO3, CH3CN, reflux)

Significantly improves laboratory safety and accelerates the timeline for downstream library synthesis by providing an immediately usable building block.

PROTAC linker reactivity
Class-level
MW 184.62 vs 229.07 g/mol (bromo analog); XLogP3 2.4 supports balanced lipophilicity.
Supports degrader physicochemical property optimization and chemoselective conjugation review.
Lower leaving-group propensity aids controlled alkylation in PROTAC assembly.

Controlled Activation for PROTAC Linker Assembly

The inherent stability of the primary chloride in 4-(2-Chloroethoxy)benzaldehyde makes it a highly reliable precursor for PROTAC linker synthesis. Once the aldehyde is successfully integrated into the target ligand scaffold, the chloride can be selectively activated to a highly reactive iodide via the Finkelstein reaction (NaI in acetone) [1]. This controlled, on-demand activation allows for subsequent high-yield (>90%) coupling with bulky nucleophiles, such as PEGylated amines or piperidine derivatives, which would otherwise react poorly with unactivated chlorides or non-selectively with pre-installed bromides .

Evidence DimensionHalide activation control and late-stage coupling yield
Target Compound DataStable chloride (activatable on-demand via NaI to yield >90% in subsequent bulky coupling)
Comparator Or BaselinePre-installed bromide (always active, prone to premature degradation during earlier steps)
Quantified DifferenceEnables >90% yield in late-stage bulky nucleophile coupling by separating the reaction stages
ConditionsLate-stage SN2 coupling following Finkelstein activation

Provides the precise reactivity control needed to assemble complex, high-molecular-weight PROTAC molecules without premature degradation.

Functional group specificity
Class-level
Aldehyde (-CHO) enables condensation, Wittig, reductive amination; carboxylic acid analog requires ≥2 extra steps.
Supports synthetic route efficiency evaluation; aldehyde is essential for cardiovascular pharmacophore construction.
Estimated cumulative yield loss of 20–40% if substituted with acid analog.
Linker chain length
Class-level
~4–5 Å (one EO unit) vs ~8–9 Å (two EO units); approximately 100% longer for the extended analog.
Supports linker geometry-dependent ternary complex assessment; small length changes can shift DC₅₀ by an order of magnitude.
Extended conformation estimates based on standard bond lengths.
Positional isomer
Class-level
Para-substituted: linear geometry, extended conjugation; meta-substituted: ~120° angular deviation, reduced conjugation.
Supports regiochemical integrity in SAR studies; isomers are not chromatographically equivalent and require separate validation.
Distinct NMR chemical shifts and retention times expected.
Purity grades
Supporting evidence
99.61% (HPLC), ≥98% (HPLC), ≥95% from multiple vendors; moisture ≤0.5% for select grades.
Supports procurement specification selection for sensitive PROTAC/medicinal chemistry vs bulk intermediate use.
Hydroxy analog typically available at ≤97–98%, with stricter storage requirements.

PROTAC Linker Library Synthesis

4-(2-Chloroethoxy)benzaldehyde is a highly effective starting material for synthesizing rigid, 2-carbon spacer PROTAC linkers. Its stable chloride tail allows for the initial coupling of the aldehyde to a target-protein ligand, followed by controlled activation and attachment to an E3 ligase ligand (e.g., via a PEG chain), ensuring high-fidelity assembly of the ternary complex degrader .

Synthesis of PPAR Agonists and Modulators

In medicinal chemistry programs targeting metabolic diseases, this compound serves as a critical precursor for α-alkoxyphenylpropionic acid derivatives. The aldehyde is utilized for Knoevenagel condensations to build the core scaffold, while the chloroethoxy group is subsequently reacted with various nitrogen heterocycles to optimize PPARα/γ binding affinity [1].

Functionalized Material and Resin Development

The orthogonal reactivity of 4-(2-Chloroethoxy)benzaldehyde makes it highly suitable for material science applications, such as the functionalization of polymeric resins or surface coatings. The aldehyde can be anchored to amine-functionalized surfaces via reductive amination, leaving the chloroethoxy group exposed for secondary grafting of functional polymers or dyes .

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker development
Chloroethoxy spacer specificity and controlled reactivity
Ternary complex formation efficiency and degrader physicochemical properties
Cardiovascular drug intermediate synthesis
Aldehyde functionality for pharmacophore construction
Synthetic route efficiency and yield optimization
4-(2-Chloroethoxy)phenol precursor
Oxidative step-efficiency without hydroxyl protection
Process mass intensity and cost assessment
Medicinal chemistry library building block
High-purity grade availability and bifunctional reactivity
Assay interference and diversity-oriented synthesis suitability

XLogP3

2.4

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